molecular formula C15H11ClFN3O2 B1426161 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol CAS No. 612501-52-7

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Cat. No. B1426161
M. Wt: 319.72 g/mol
InChI Key: VZBZUFGPXJGXNJ-UHFFFAOYSA-N
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Description

The compound “4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol” is a chemical compound that contains a quinazoline ring, which is a type of nitrogen-containing heterocycle . It also contains a methoxy group and an amino group attached to a chloro-fluoro substituted phenyl ring .


Molecular Structure Analysis

The molecular structure of this compound includes a quinazoline ring, a methoxy group (-OCH3), and an amino group (-NH2) attached to a phenyl ring that is substituted with a chlorine atom and a fluorine atom . The exact spatial arrangement of these groups would depend on the specific stereochemistry of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties of similar compounds include a certain degree of water solubility, a specific melting point and boiling point, and reactivity with various chemical reagents .

Scientific Research Applications

Anti-tumor Activities

  • Novel diazole 4-aminoquinazoline derivatives, synthesized through a substitution reaction involving N-(3-chloro-4-fluorophenyl)-[7-(3-chloropropoxy)-6-methoxyquinazolin-4-yl]amine, demonstrated significant anti-tumor activities in vitro, particularly against PC-3 cell lines (Liao Wen-j, 2015).
  • Certain 4-aminoquinazoline derivatives have been evaluated for their tumor inhibitory activities, showing promise as PET imaging agents for tumor detection (Chen et al., 2012).
  • A specific compound, synthesized by nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the potassium salt of 4-(2-fluorophenylamino)-7-methoxyquinazolin-6-ol, acted as an effective inhibitor on lung cancer cell line proliferation (Cai et al., 2019).

Antibacterial Activities

  • A novel antibacterial 8-chloroquinolone, designed with m-aminophenyl groups, exhibited potent antibacterial activities against a range of bacteria, including Gram-positive and Gram-negative strains (Kuramoto et al., 2003).

Synthesis and Characterization

  • Research includes the synthesis and characterization of compounds like AZD8931, demonstrating its potential as a PET tumor imaging agent (Wang et al., 2014).
  • Indole-aminoquinazoline hybrids were synthesized and evaluated for cytotoxicity against various cancer cell lines, indicating significant activity against specific lines (Mphahlele et al., 2018).
  • Gefitinib degradation products were identified and characterized, providing insights into the stability and degradation pathways of similar compounds (Yanaka et al., 2021).

Potential Applications in Treating Viral Infections

  • Derivatives of 4-anilino-6-aminoquinazoline were synthesized and shown to have high anti-MERS-CoV activities, with certain compounds exhibiting high inhibitory effect and no cytotoxicity (Lee et al., 2020).

Synthesis of Novel Derivatives

  • The synthesis of novel 4-aminoquinazoline derivatives, evaluated for activities against Bcap-37 cell proliferation, revealed specific compounds with significant inhibition (Li, 2015).
  • Exploration of 2-phenylquinolin-4-ones led to the identification of new analogues with significant cytotoxic activity against various tumor cell lines (Chou et al., 2010).

Clinical Applications

  • AZD3759, a drug in clinical trial, demonstrated excellent CNS penetration and induced regression of brain metastases in a mouse model, highlighting its potential in treating lung cancer patients with brain metastases (Zeng et al., 2015).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound to avoid potential health risks .

Future Directions

The future research directions involving this compound could include further studies to elucidate its potential biological activity, the development of new synthetic routes, and the exploration of its potential uses in various industrial applications .

properties

IUPAC Name

4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O2/c1-22-13-6-11-8(5-12(13)21)15(19-7-18-11)20-10-4-2-3-9(16)14(10)17/h2-7,21H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBZUFGPXJGXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=CC=C3)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Synthesis routes and methods I

Procedure details

6-Acetoxy-4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline hydrochloride from step 1 (33.5 kg, 69.6 mol) was suspended in methanol (198 kg). To the stirred suspension at 25° C. was added water (86 kg) and sodium hydroxide (31.5 kg, 32%). The resulting solution was stirred at 60° C. for 4.5 hours and then cooled to 25° C. Acetic acid (approximately 16.0 kg) was added until a pH of 5.5-6.0 was achieved at which point the product precipitates from solution. After the addition of further methanol (5.5 kg) the suspension was stirred for 90 minutes. The product was filtered then washed with 25% aqueous methanol (39.0 kg MeOH+17.0 kg Water) and then methanol (55.5 kg). The crude solid was dried under vacuum at 40° C. The crude solid was slurried with water (145 kg) and stirred for 2 hours at 65° C. The slurry was cooled to 20° C. and filtered. The filter cake was washed with methanol (2×21.5 kg), then dried under vacuum at 40° C. to give a the title product as a light brown solid (21.85 kg, 98%); 1H NMR: 3.95 (s, 3H), 7.19 (s, 1H), 7.23 (dd, 1H), 7.42 (dd, 1H), 7.50 (dd, 1H), 7.64 (s, 1H), 8.32 (s, 1H), 9.43 (s, 1H), 9.67 (br.s, 1H); Mass Spectrum: 320.4, 322.4.
Quantity
33.5 kg
Type
reactant
Reaction Step One
Name
Quantity
86 kg
Type
reactant
Reaction Step Two
Quantity
31.5 kg
Type
reactant
Reaction Step Two
Quantity
16 kg
Type
reactant
Reaction Step Three
Quantity
198 kg
Type
solvent
Reaction Step Four
Yield
98%

Synthesis routes and methods II

Procedure details

6-Acetoxy-4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline hydrochloride from step 1 (8.72 g, 21.9 mmol) was dissolved in methanol (200 ml). Concentrated aqueous ammonia (15 ml) was added, and the solution heated to 50° C. with stirring for 2 hours, causing precipitation of a cream coloured solid. The solid was collected by filtration, washed with diethyl ether (3×200 ml), and dried in vacuo at 60° C. over diphosphorous pentoxide, giving the product as an off white solid (5.40 g, 77%);
Quantity
8.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Yield
77%

Synthesis routes and methods III

Procedure details

6-Acetoxy-4-chloro-7-methoxyquinazoline (Example 25-5 in WO01/66099; 10.0 g, 39.6 mmole) was suspended in acetonitrile (400 ml) and 3-chloro-2-fluoroaniline (6.05 g, 41.6 mmole) and hydrogen chloride (4.0M solution in 1,4-dioxane) (10.4 ml, 41.6 mmole) were added. The reaction mixture was refluxed for one hour and then allowed to cool to ambient temperature. The resulting precipitate was filtered off, washed with acetonitrile and diethylether to give a white solid. This solid was added in portions to a stirred 1N methanolic ammonia solution (400 ml). The mixture was stirred for two hours and the precipitate filtered, washed with acetonitrile followed by diethylether and dried under vacuum to give 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline as a white solid (12.1 g, 95%); 1H NMR Spectrum: (DMSOd6) 3.95 (s, 3H); 7.18 (s, 1H); 7.20-7.25 (m, 1H); 7.39-7.44 (m, 1H); 7.47-7.52 (m, 1H); 7.65 (s, 1H); 8.31 (s, 1H); 9.45 (br.s, 1H); Mass Spectrum: (M+H)+ 320.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.05 g
Type
reactant
Reaction Step Two
Quantity
10.4 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 2
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4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 3
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4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 4
Reactant of Route 4
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 5
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol
Reactant of Route 6
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol

Citations

For This Compound
2
Citations
M Wang, M Gao, QH Zheng - Bioorganic & Medicinal Chemistry Letters, 2014 - Elsevier
The reference standard AZD8931{2-(4-((4-((3-chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)piperidin-1-yl)-N-methylacetamide} (11a) was synthesized from methyl 4,5-…
Number of citations: 19 www.sciencedirect.com
JM Kelm, H Aruri, PR Nyalapatla… - Fused Pyrimidine-Based …, 2023 - Elsevier
Benzene fused pyrimidine (quinazoline) is widely utilized as a bioactive scaffold during the development of drugs for a multitude of disease states. The quinazoline scaffold has enjoyed …
Number of citations: 2 www.sciencedirect.com

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